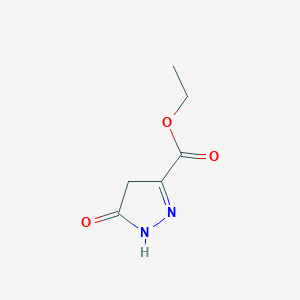

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-keto esters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. While not directly documented for this compound, analogous pyrazole esters undergo saponification with NaOH/H₂O or acid-catalyzed hydrolysis .

Oxidation of Dihydropyrazole

The 4,5-dihydro-1H-pyrazole moiety may undergo oxidation to form a fully aromatic pyrazole. For example, treatment with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ could dehydrogenate the ring .

Cyclocondensation and Derivative Formation

Pyrazole derivatives are frequently synthesized via cyclocondensation with hydrazines or hydrazides. For this compound:

-

Reaction with arylhydrazines could yield 1-aryl-substituted pyrazoles, leveraging the ketone group for regioselective substitution .

-

Interaction with α,β-unsaturated carbonyl compounds might enable Michael additions at the α-position of the ketone, though specific data is limited.

Nucleophilic Attack at the Ester

Nucleophiles (e.g., amines, alcohols) could displace the ethoxy group, forming amides or transesterified products. For example:

This reactivity is common in ester-containing heterocycles .

Stability and Compatibility Notes

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has gained attention for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Antibacterial Activity

A study demonstrated that N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide , a derivative of this compound, showed potent inhibitory effects on the growth of Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) was found to be as low as 0.49 μg/ml for certain strains, indicating strong antibacterial properties .

Cytotoxicity Studies

The cytotoxic effects of the aforementioned derivative were evaluated using Vero cells as a model. Results indicated no significant cytotoxicity up to concentrations of 200 μg/ml, with an EC50 value of 278.8 μg/ml, suggesting that it is non-toxic to eukaryotic cells while maintaining its antibacterial efficacy .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for the separation and quantification of compounds.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for rapid analysis and purification of the compound, making it suitable for pharmacokinetic studies .

Synthesis and Derivatives

The synthesis of this compound has been well-documented, yielding high purity and yield rates (up to 92%) through established chemical reactions involving diethyl oxalacetate and hydrazine hydrochloride . This synthesis pathway is crucial for producing derivatives that can be tested for various biological activities.

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested multiple derivatives of this compound against clinical isolates of Haemophilus spp. The study found that specific derivatives displayed considerable activity against biofilm-forming strains, which are often resistant to conventional antibiotics .

Case Study on HPLC Method Development

A method development study highlighted the efficiency of HPLC in analyzing this compound in complex mixtures. The developed method was scalable and demonstrated high resolution in separating impurities from the target compound .

Mecanismo De Acción

The mechanism of action of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparación Con Compuestos Similares

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

- Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

- Ethyl 5-chloro-1-(2-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

- 4-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid benzylidene-hydrazide

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Actividad Biológica

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS Number: 85230-37-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Molecular Formula: C₆H₈N₂O₃

Molecular Weight: 156.14 g/mol

The compound can be synthesized through various methods involving hydrazine and diethyl oxalacetate under specific reaction conditions, yielding high purity and yield percentages .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.44 |

| 5a | Staphylococcus epidermidis | 0.25 | 0.50 |

| 7b | Escherichia coli | 0.30 | 0.60 |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This modulation can be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: HepG2 Cell Line

In a study examining the effects on HepG2 cells, derivatives of this compound were found to significantly reduce cell viability at concentrations above 10 μM, with IC50 values indicating strong potential for further development as anticancer agents .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.

- Gene Expression Modulation: It influences gene expression through interactions with transcription factors, leading to changes in the transcriptional activity of genes associated with cell growth and survival.

- Biofilm Disruption: In antimicrobial applications, it disrupts biofilm formation in bacteria, enhancing its effectiveness against persistent infections .

Propiedades

IUPAC Name |

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNWWDKWKYUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279928 | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58607-90-2 | |

| Record name | 58607-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.